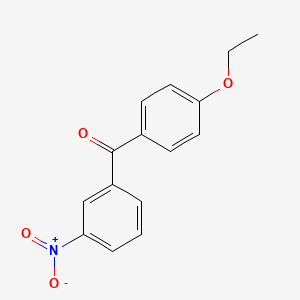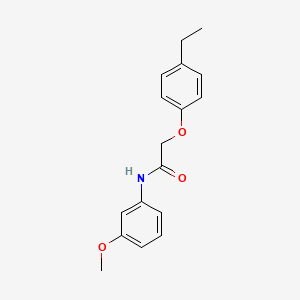
N-(4-acetylphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-(4-nitrophenyl)acrylamide, commonly known as ANAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANAA is a yellow crystalline powder that has a molecular weight of 308.3 g/mol and a melting point of 206-208°C.
Mécanisme D'action
The mechanism of action of ANAA is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and fungi. ANAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. ANAA has also been shown to inhibit the activity of chitinase, an enzyme that is essential for the growth and development of fungi.
Biochemical and Physiological Effects:
ANAA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ANAA can induce apoptosis, or programmed cell death, in cancer cells. ANAA has also been shown to inhibit the growth and proliferation of bacteria and fungi. In vivo studies have shown that ANAA can reduce tumor growth in mice and increase the survival rate of mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
ANAA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, ANAA also has some limitations, including its low water solubility and potential toxicity to cells and organisms.
Orientations Futures
There are several future directions for the study of ANAA. One direction is to investigate the potential of ANAA as a therapeutic agent for cancer, bacterial infections, and fungal infections. Another direction is to explore the use of ANAA as a building block for the synthesis of novel materials and polymers. Additionally, further studies are needed to elucidate the mechanism of action of ANAA and to identify potential targets for its inhibition. Finally, studies are needed to evaluate the safety and toxicity of ANAA in vivo and in human clinical trials.
Conclusion:
In conclusion, ANAA is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. ANAA has been shown to exhibit anticancer, antibacterial, and antifungal activities, and its mechanism of action involves the inhibition of enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and fungi. While ANAA has several advantages for lab experiments, further studies are needed to elucidate its mechanism of action, identify potential targets for its inhibition, and evaluate its safety and toxicity in vivo and in human clinical trials.
Méthodes De Synthèse
ANAA can be synthesized via a one-pot reaction between 4-acetylphenyl isothiocyanate and 4-nitrophenylacrylic acid. The reaction is carried out in a solvent mixture of dichloromethane and methanol, and the resulting product is purified by recrystallization. The yield of ANAA is typically around 70-80%.
Applications De Recherche Scientifique
ANAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ANAA has been found to exhibit anticancer, antibacterial, and antifungal activities. In materials science, ANAA has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, ANAA has been used as a starting material for the synthesis of various compounds.
Propriétés
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-12(20)14-5-7-15(8-6-14)18-17(21)11-4-13-2-9-16(10-3-13)19(22)23/h2-11H,1H3,(H,18,21)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKIWEFBYQINQA-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)




![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)

![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)

![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)